Cas no 481-94-7 (3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one)

3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one structure
481-94-7 structure
Nome del prodotto:3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
Numero CAS:481-94-7
MF:C26H26O6
MW:434.481048107147
CID:1518489
PubChem ID:4587968

3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
    • (-)-3,4-Dihydro-3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one
    • NCGC00095461-01
    • SR-05000002670
    • CCG-39847
    • SCHEMBL3728738
    • SPBio_000198
    • 2H,6H-Benzo(1,2-b:5,4-b')dipyran-6-one, 3,4-dihydro-3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2,2-dimethyl-, (-)-
    • SR-05000002670-1
    • 3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
    • NCGC00178449-01
    • CHEBI:185207
    • Spectrum4_002000
    • KBio1_001296
    • LMPK12050079
    • BRD-A93572202-001-02-5
    • SpecPlus_000256
    • 481-94-7
    • Spectrum3_001264
    • BRD-A93572202-001-03-3
    • KBioGR_002567
    • Mundulone
    • BSPBio_002828
    • 3-hydroxy-7-(5-methoxy-2,2-dimethyl-chromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
    • DivK1c_006352
    • SPECTRUM200011
    • CHEMBL465339
    • KBio3_002328
    • NCGC00095461-02
    • DTXSID401346122
    • SDCCGMLS-0066391.P001
    • Spectrum2_000289
    • Inchi: InChI=1S/C26H26O6/c1-25(2)9-8-16-19(31-25)7-6-15(24(16)29-5)18-13-30-21-12-20-14(10-17(21)23(18)28)11-22(27)26(3,4)32-20/h6-10,12-13,22,27H,11H2,1-5H3
    • Chiave InChI: KJTDZAHLWHEULN-UHFFFAOYSA-N
    • Sorrisi: CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C

Proprietà calcolate

  • Massa esatta: 434.17298
  • Massa monoisotopica: 434.17293854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 2
  • Complessità: 813
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 74.2Ų

Proprietà sperimentali

  • Densità: 1.255
  • Punto di ebollizione: 625.6°C at 760 mmHg
  • Punto di infiammabilità: 213.4°C
  • Indice di rifrazione: 1.599
  • PSA: 74.22

3-hydroxy-7-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司